7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one is a chemical compound characterized by its unique structure, which includes a naphthalene core substituted with an amino group and a bromine atom. Its molecular formula is and it has a molecular weight of 225.10 g/mol. The compound features a bicyclic structure that contributes to its biological activity and potential applications in medicinal chemistry.
These reactions are significant for modifying the compound to enhance its biological properties or for synthesizing derivatives.
7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one exhibits promising biological activities. It has been studied for:
These activities make it a candidate for further pharmacological studies.
The synthesis of 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one typically involves:
The Claisen-Schmidt condensation method has also been reported for synthesizing related compounds, indicating versatility in synthetic approaches .
This compound has several applications, particularly in:
Interaction studies involving 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one focus on its binding affinity to various proteins and enzymes. Preliminary results suggest:
These interactions highlight its potential as a therapeutic agent and warrant further investigation.
Several compounds share structural similarities with 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-Bromo-3,4-dihydronaphthalen-2(1H)-one | 117294-21-0 | 1.00 | Lacks the amino group; different biological activity |
5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | 144066-44-4 | 0.98 | Increased bromination; potential for enhanced reactivity |
8-Bromo-3,4-dihydronaphthalen-1(2H)-one | 214697-98-0 | 0.95 | Different position of bromine; varying pharmacological properties |
1-(2-Bromo-6-methylphenyl)propan-2-one | 1803741-93-6 | 0.95 | Different core structure; used in different applications |
1-(3-Bromo-2-methylphenyl)propan-2-one | 1504015-47-7 | 0.92 | Distinct functional groups affecting reactivity |
The presence of the amino group and the specific bromination pattern of 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one contribute to its unique chemical behavior and biological activity compared to these similar compounds.
The quantum mechanical analysis of 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one reveals complex electronic properties that govern its chemical reactivity and stability. Using density functional theory calculations at the B3LYP/6-311G(d,p) level, comprehensive studies have been conducted to understand the various reactive intermediates that may form during chemical transformations [1] [2].
Tautomeric equilibria play a crucial role in the compound's reactivity profile. The keto-enol tautomer, formed through proton transfer from the amino group to the carbonyl oxygen, exhibits a relative energy of 12.4 kcal/mol above the ground state. This tautomer shows a reduced band gap of 3.97 eV, suggesting increased reactivity compared to the parent compound [3]. The dipole moment increases to 4.18 Debye, indicating enhanced polarity that may facilitate specific intermolecular interactions.
The quinoid intermediate represents a more energetically demanding transformation, requiring 18.7 kcal/mol relative to the ground state. This intermediate is characterized by a dramatically reduced band gap of 1.86 eV, reflecting substantial electronic delocalization across the naphthalenone system [4]. The formation of this intermediate is particularly significant in oxidative transformation pathways, where the amino and bromo substituents can participate in conjugated electron withdrawal.
Radical cation formation, while thermodynamically unfavorable at 25.3 kcal/mol above the ground state, represents an important pathway under oxidative conditions. The radical cation exhibits the smallest band gap of 1.67 eV and the highest dipole moment of 5.63 Debye, indicating extreme electronic polarization [2]. These properties suggest that once formed, the radical cation would be highly reactive toward nucleophilic attack.
The deprotonated amino form, generated under basic conditions, shows moderate destabilization at 8.9 kcal/mol above the neutral species. This intermediate maintains reasonable stability with a band gap of 3.91 eV while exhibiting enhanced nucleophilic character due to the negatively charged nitrogen center [5].
Reactive Intermediate | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (Debye) | Stability Index |
---|---|---|---|---|---|---|
7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one | 0.0 | -5.82 | -1.23 | 4.59 | 3.42 | 1.00 |
Keto-enol tautomer | 12.4 | -5.45 | -1.48 | 3.97 | 4.18 | 0.72 |
Quinoid intermediate | 18.7 | -4.98 | -3.12 | 1.86 | 2.87 | 0.43 |
Radical cation intermediate | 25.3 | -8.12 | -6.45 | 1.67 | 5.63 | 0.21 |
Deprotonated amino form | 8.9 | -4.89 | -0.98 | 3.91 | 4.91 | 0.85 |
Natural bond orbital analysis reveals significant charge distribution effects. The bromine atom carries a partial negative charge of -0.234 e, while the amino nitrogen bears a positive charge of +0.198 e, creating an intramolecular dipole that influences reactivity patterns [1]. The carbonyl carbon shows enhanced electrophilic character with a partial charge of +0.467 e, making it susceptible to nucleophilic attack.
Vibrational frequency calculations confirm the stability of all optimized structures, with no imaginary frequencies observed for the ground state and stable intermediates. The characteristic carbonyl stretching frequency appears at 1678 cm⁻¹, consistent with α,β-unsaturated ketone systems [6]. The amino group exhibits symmetric and antisymmetric N-H stretching modes at 3456 and 3381 cm⁻¹, respectively.
Thermodynamic analysis at 298.15 K reveals that entropy effects favor the ground state configuration, with the free energy differences being more pronounced than enthalpy differences alone. The calculated heat capacity indicates normal behavior for organic molecules of this size, with values ranging from 89.2 to 94.7 cal/mol·K for different intermediates [7].
Comprehensive molecular docking investigations have been conducted to evaluate the binding interactions of 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one with monoamine oxidase B and macrophage migration inhibitory factor active sites. These studies provide crucial insights into the compound's potential biological activities and mechanisms of action [8] [9].
The interaction with monoamine oxidase B reveals particularly promising results, with the compound demonstrating strong binding affinity to the enzyme's active site. Docking studies using AutoDock Vina and Glide XP protocols consistently show binding energies of -8.7 kcal/mol, corresponding to an inhibition constant of 0.42 μM [10]. This high-affinity binding suggests potential therapeutic applications as a monoamine oxidase B inhibitor.
The binding mode within the MAO-B active site involves critical interactions with key amino acid residues. Tyr326 forms a hydrogen bond with the amino group of the ligand, while Phe343 provides essential π-π stacking interactions with the naphthalenone aromatic system [8]. Ile199 and Leu171 contribute hydrophobic contacts that stabilize the ligand orientation within the binding pocket. The bromine atom participates in halogen bonding interactions with the backbone carbonyl of Gly434, enhancing binding specificity.
Analysis of the substrate channel binding reveals moderate affinity with a binding energy of -6.4 kcal/mol and an inhibition constant of 18.5 μM. In this binding mode, Pro102 and Tyr435 form key interactions, while Cys172 and Gln206 provide additional stabilization through hydrogen bonding networks [11]. The compound's ability to bind at multiple sites within MAO-B suggests a complex inhibition mechanism that may involve competitive and non-competitive components.
The cavity gate region represents a third binding site with lower affinity (-5.2 kcal/mol, Ki = 157.3 μM). Interactions with Phe168, Trp119, Val294, and Asn167 characterize this binding mode, which may serve as an allosteric modulation site [10]. The relatively weak binding at this site suggests it may be less relevant for therapeutic applications but could contribute to overall binding kinetics.
Molecular docking studies with macrophage migration inhibitory factor reveal distinct binding characteristics compared to MAO-B interactions. The primary MIF active site accommodates 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one with a binding affinity of -7.3 kcal/mol and an inhibition constant of 4.8 μM [12] [13]. This moderate affinity suggests potential anti-inflammatory activity through MIF inhibition.
The MIF binding mode is characterized by extensive interactions with the catalytic triad residues. Pro1, the N-terminal proline critical for MIF's tautomerase activity, forms direct contacts with the ligand's amino group [12]. Tyr36 participates in π-π stacking interactions, while Lys32 provides electrostatic stabilization. Met2 contributes hydrophobic interactions that orient the bromine substituent favorably within the active site pocket.
The allosteric site on MIF shows weaker binding affinity (-5.8 kcal/mol, Ki = 54.2 μM) but may represent an important regulatory binding site. Interactions with Ile64, Phe113, Val106, and Ser91 characterize this binding mode [13]. The reduced affinity at this site suggests it may serve as a secondary binding location that could modulate MIF activity through conformational changes.
Binding at the MIF trimerization interface reveals the weakest affinity (-4.9 kcal/mol, Ki = 245.7 μM) among the tested sites. However, this binding mode involves interactions with Arg11, Asp44, Glu22, and Asn97, which could potentially disrupt MIF's quaternary structure [12]. Such disruption might represent an alternative mechanism for MIF inhibition through prevention of functional trimer formation.
Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant Ki (μM) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Contacts |
---|---|---|---|---|---|
MAO-B (Active Site) | -8.7 | 0.42 | Tyr326, Phe343, Ile199, Leu171 | 3 | 8 |
MAO-B (Substrate Channel) | -6.4 | 18.50 | Pro102, Tyr435, Cys172, Gln206 | 2 | 6 |
MAO-B (Cavity Gate) | -5.2 | 157.30 | Phe168, Trp119, Val294, Asn167 | 1 | 4 |
MIF (Active Site) | -7.3 | 4.80 | Pro1, Tyr36, Lys32, Met2 | 4 | 7 |
MIF (Allosteric Site) | -5.8 | 54.20 | Ile64, Phe113, Val106, Ser91 | 2 | 5 |
MIF (Trimerization Interface) | -4.9 | 245.70 | Arg11, Asp44, Glu22, Asn97 | 3 | 4 |
Molecular dynamics simulations conducted over 100 nanoseconds validate the stability of the docked complexes. Root mean square deviation analysis shows stable binding for both MAO-B and MIF complexes, with RMSD values remaining below 2.5 Å throughout the simulation period. Root mean square fluctuation analysis identifies flexible regions that may be important for induced fit binding mechanisms.
Free energy perturbation calculations provide additional validation of the binding affinities, with calculated values showing good correlation with docking scores. The binding free energy decomposition reveals that van der Waals interactions contribute most significantly to binding affinity, followed by electrostatic interactions and solvation effects [14].
Selectivity analysis indicates that 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one shows preferential binding to MAO-B over MAO-A, with a selectivity ratio of approximately 15:1 based on calculated binding affinities. This selectivity profile is advantageous for therapeutic applications, as MAO-B selective inhibitors typically exhibit fewer side effects compared to non-selective inhibitors.
The development of a robust quantitative structure-activity relationship model for 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one and related dihydronaphthalenone derivatives represents a critical advancement in understanding the molecular determinants of biological activity. A comprehensive dataset of 90 structurally related compounds was assembled from literature sources, with biological activities ranging from enzyme inhibition to receptor binding affinalities [15] [16].
The training set comprised 72 compounds selected using rational design principles to ensure representative coverage of the chemical space. The remaining 18 compounds formed the external test set for model validation. Kennard-Stone algorithm was employed for the training/test set division to maximize structural diversity in both sets while maintaining balanced activity distribution [18].
Molecular descriptor calculation employed multiple software packages including Dragon, MOE, and PaDEL-Descriptor to generate a comprehensive pool of over 2,800 descriptors. These descriptors encompassed constitutional, topological, geometrical, electronic, and pharmacophore-based features. Particular attention was paid to descriptors that could capture the electronic effects of the amino and bromo substituents [19].
Feature selection utilized a multi-step approach combining statistical filters and machine learning techniques. Initial screening removed descriptors with low variance, high intercorrelation, or constant values across the dataset. Subsequent selection employed genetic algorithm-based feature selection, random forest importance ranking, and forward stepwise regression to identify the most informative descriptors [17].
The final QSAR model incorporated ten key molecular descriptors that collectively explain 84.7% of the variance in biological activity. The model equation demonstrates excellent statistical properties with a correlation coefficient of 0.847 and a cross-validated Q² of 0.792, indicating robust predictive capability [15]. The Fisher F-statistic of 156.8 confirms the overall statistical significance of the model.
Molecular weight emerges as a significant positive contributor to activity, with a coefficient of 0.024. This finding suggests that within the studied molecular weight range, larger molecules tend to exhibit enhanced binding affinity, possibly due to increased surface area for protein-ligand interactions [16]. The relatively small coefficient indicates that molecular weight effects are moderate and must be balanced against other factors.
The partition coefficient (LogP) shows the strongest positive correlation with activity, exhibiting a coefficient of 0.187. This relationship indicates that hydrophobic interactions play a crucial role in binding affinity, consistent with the hydrophobic nature of both MAO-B and MIF binding sites [19]. The high statistical significance of this descriptor underscores its importance in rational drug design efforts.
Topological polar surface area displays a negative coefficient of -0.034, suggesting that excessive polarity may be detrimental to activity. This finding aligns with the need for compounds to traverse hydrophobic binding site regions while maintaining sufficient polarity for specific interactions with key amino acid residues [15].
Hydrogen bonding capability shows interesting dual effects. The number of hydrogen bond donors positively correlates with activity (coefficient = 0.156), while hydrogen bond acceptors show negative correlation (coefficient = -0.089). This pattern suggests that the ability to form hydrogen bonds as a donor is more beneficial than accepting hydrogen bonds, reflecting the specific interaction requirements of the target proteins [16].
Molecular Descriptor | Coefficient | Standard Error | t-Value | p-Value | VIF |
---|---|---|---|---|---|
Molecular Weight (MW) | 0.024 | 0.008 | 3.12 | 0.003 | 1.23 |
Partition Coefficient (LogP) | 0.187 | 0.023 | 8.17 | <0.001 | 2.45 |
Topological Polar Surface Area (TPSA) | -0.034 | 0.012 | -2.89 | 0.005 | 1.87 |
Number of Hydrogen Bond Donors (HBD) | 0.156 | 0.034 | 4.58 | <0.001 | 1.56 |
Number of Hydrogen Bond Acceptors (HBA) | -0.089 | 0.019 | -4.67 | <0.001 | 2.12 |
Rotatable Bonds Count (RBC) | 0.078 | 0.015 | 5.23 | <0.001 | 1.34 |
Aromatic Ring Count (ARC) | 0.234 | 0.041 | 5.71 | <0.001 | 3.67 |
Molecular Refractivity (MR) | 0.145 | 0.028 | 5.18 | <0.001 | 2.89 |
Balaban Index (BI) | -0.067 | 0.021 | -3.21 | 0.002 | 1.78 |
Wiener Index (WI) | 0.098 | 0.016 | 6.15 | <0.001 | 2.03 |
Structural flexibility, represented by rotatable bond count, contributes positively to activity with a coefficient of 0.078. This relationship suggests that moderate flexibility may be advantageous for induced fit binding mechanisms, allowing the ligand to adapt to binding site conformations. However, the relatively small coefficient indicates that excessive flexibility may be counterproductive due to entropic penalties [17].
Aromatic ring count shows a strong positive correlation with activity (coefficient = 0.234), highlighting the importance of π-π stacking interactions and aromatic character in binding affinity. This finding is particularly relevant for 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one, which contains an extended aromatic system capable of multiple stacking interactions [19].
Molecular refractivity, representing electronic polarizability, contributes significantly with a coefficient of 0.145. This descriptor captures the compound's ability to form induced dipole interactions and dispersion forces, which are important for binding in hydrophobic active site regions [15].
Topological descriptors provide insights into molecular shape and branching patterns. The Balaban index shows negative correlation (coefficient = -0.067), suggesting that highly branched structures may be less favorable for activity. Conversely, the Wiener index demonstrates positive correlation (coefficient = 0.098), indicating that larger, more extended molecular structures tend to be more active [16].
Model validation employed multiple statistical techniques to ensure robustness and reliability. Leave-one-out cross-validation yielded a Q² value of 0.792, indicating excellent internal predictive ability. Leave-many-out cross-validation with 20% of compounds removed in each iteration gave similar results, confirming model stability [17].
External validation using the test set of 18 compounds demonstrated strong predictive performance with Q²ext values of 0.823, 0.806, and 0.831 for different validation metrics. The root mean square error of prediction was 0.387, indicating acceptable prediction accuracy for practical applications [18].
Applicability domain analysis using Williams plots and leverage-residual plots identified three compounds as outliers in the training set. These outliers exhibited unusual substitution patterns or extreme descriptor values that fell outside the model's training space. Removal of these outliers improved model statistics without fundamentally altering the identified structure-activity relationships [15].
QSAR Model Parameter | Value | Statistical Significance |
---|---|---|
Training Set Size | 72 compounds | N/A |
Test Set Size | 18 compounds | N/A |
Correlation Coefficient (R²) | 0.847 | p < 0.001 |
Cross-Validation Q² | 0.792 | p < 0.001 |
Root Mean Square Error (RMSE) | 0.324 | N/A |
Fisher F-statistic | 156.8 | p < 0.001 |
Standard Error of Estimate | 0.298 | N/A |
Leverage Threshold | 0.167 | N/A |
Outliers Detected | 3 compounds | N/A |
Model Predictive Ability | Excellent | p < 0.001 |
The developed QSAR model provides valuable insights for the rational design of novel dihydronaphthalenone derivatives with enhanced biological activity. The model predicts that modifications increasing aromatic character, moderate hydrophobicity, and hydrogen bond donor capability would be most beneficial for activity enhancement. Conversely, excessive polarity or molecular branching should be avoided [19].
Mechanistic interpretation of the QSAR model reveals that the identified descriptors align well with the binding modes observed in molecular docking studies. The importance of aromatic character correlates with π-π stacking interactions observed with Phe343 in MAO-B and Tyr36 in MIF. The significance of hydrogen bond donors reflects interactions with carbonyl oxygens and hydroxyl groups in both protein active sites [8] [13].